(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
AYNAZYTXSBGFDA-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of tryptophan synthase, an enzyme that catalyzes the conversion of indole-3-glycerol phosphate to this compound .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Genetically engineered strains of bacteria, such as Escherichia coli, are used to produce tryptophan in large quantities. The fermentation process is optimized for high yield and purity, and the product is subsequently purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Oxidation Reactions
The indole ring and side chain are susceptible to oxidation under specific conditions:
| Reagent/Conditions | Product Formed | Key Findings | References |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂), Fe²⁺ | Quinonoid intermediates | Fenton reaction hydroxylates the indole ring at position 5. | |
| Atmospheric O₂ (auto-oxidation) | 5-Hydroxyindole derivatives | Auto-oxidation occurs in alkaline solutions, forming stable radicals. | |
| Horseradish peroxidase | Cross-linked dimeric structures | Enzymatic oxidation produces dimers via radical coupling. |
Reduction Reactions
The compound undergoes selective reduction of its indole ring:
| Reagent/Conditions | Product Formed | Key Findings | References |
|---|---|---|---|
| Sodium borohydride (NaBH₄), EtOH | Dihydroindole derivatives | Partial saturation of the indole ring improves water solubility. | |
| Catalytic hydrogenation (H₂/Pd-C) | Tetrahydroindole analogs | Full reduction requires elevated temperatures (80–100°C). |
Substitution Reactions
The amino group participates in nucleophilic substitutions:
Schiff Base Formation
Acylation
| Reagent/Conditions | Product Formed | Key Findings | References |
|---|---|---|---|
| Acetic anhydride, pyridine | N-Acetylated derivative | Blocks the amino group for targeted indole functionalization. |
Decarboxylation Reactions
The carboxylic acid group is removed under thermal or enzymatic conditions:
| Reagent/Conditions | Product Formed | Key Findings | References |
|---|---|---|---|
| Pyridine, 200°C | Tryptamine analogs | Decarboxylation yield reaches 78% under inert atmosphere. | |
| Aromatic L-amino acid decarboxylase | Serotonin precursors | Enzymatic decarboxylation is stereospecific (S-configuration retained). |
Cyclization Reactions
The side chain facilitates ring-forming reactions:
Interaction with Electrophiles
The indole ring undergoes electrophilic substitution:
| Reagent/Conditions | Product Formed | Key Findings | References |
|---|---|---|---|
| Bromine (Br₂), AcOH | 5-Bromoindole derivative | Bromination occurs regioselectively at position 5. | |
| Nitrating mixture (HNO₃/H₂SO₄) | 5-Nitroindole analog | Nitration requires strict temperature control (<10°C). |
Enzymatic Modifications
Biological systems catalyze targeted transformations:
| Enzyme | Product Formed | Key Findings | References |
|---|---|---|---|
| Tryptophan hydroxylase | 5-Hydroxytryptophan | Rate-limiting step in serotonin biosynthesis. | |
| Gut microbiota TnaA | 5-Hydroxyindole (5-HI) | Microbial metabolism reduces bioavailability by 40–60%. |
Research Insights
-
Steric Effects : Bulky substituents on aryl halides reduce yields in Sonogashira couplings (e.g., 35% yield for ortho-substituted vs. 72% for para-substituted analogs) .
-
pH Dependency : Schiff base formation proceeds optimally at pH 7.4, with <10% yield observed at pH <5 .
-
Thermal Stability : Auto-oxidation accelerates above 50°C, necessitating cold storage for long-term stability.
Scientific Research Applications
Biological and Pharmacological Applications
Neurotransmitter Precursor
(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid is a precursor to serotonin, a critical neurotransmitter involved in mood regulation and cognitive functions. The enzymatic conversion of tryptophan to serotonin involves hydroxylation by tryptophan hydroxylase followed by decarboxylation. This pathway has been extensively studied for its implications in mood disorders and depression treatment .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of derivatives of this compound against oxidative stress and neurotoxicity. For instance, indole derivatives demonstrated significant protection against Aβ-peptide-induced cell death in neuroblastoma cells, showcasing their potential in treating neurodegenerative diseases such as Alzheimer’s .
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative damage in cells. This activity is crucial for developing therapeutic agents aimed at reducing oxidative stress-related pathologies .
Metabolic Pathways
Role in Metabolism
this compound is involved in several metabolic pathways, including the synthesis of hormones and neurotransmitters. Its unique structure allows it to interact with various enzymes and receptors, influencing metabolic processes .
Therapeutic Investigations
Potential Antiviral and Anticancer Properties
The compound has been investigated for its potential therapeutic effects beyond neurotransmitter synthesis. Studies suggest that certain derivatives may possess antiviral and anticancer properties, making them candidates for further pharmacological development .
Modulation of Immune Response
There is evidence that this compound can influence immune cell function. This modulation suggests therapeutic implications for autoimmune diseases and conditions where immune response needs to be carefully regulated .
Industrial Applications
Pharmaceutical Development
Due to its biological significance, this compound is utilized in the pharmaceutical industry as a building block for synthesizing more complex molecules. Its derivatives are being explored for their potential as drugs targeting various diseases .
Case Study 1: Neuroprotection Against Oxidative Stress
A study demonstrated that indole derivatives of this compound provided significant neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells. The results indicated a reduction in lipid peroxidation and improved cell viability, underscoring the compound's potential in neurodegenerative disease therapies .
Case Study 2: GPR40 Agonism
Research into indole derivatives revealed their agonistic activity on G-protein coupled receptor 40 (GPR40), which is implicated in insulin secretion regulation. Compounds derived from this compound exhibited potent effects on glucose-stimulated insulin secretion, indicating their potential use in diabetes treatment .
Mechanism of Action
(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid exerts its effects through several mechanisms:
Serotonin Pathway: It is converted to 5-hydroxytryptophan and then to serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Melatonin Pathway: Serotonin is further converted to melatonin, a hormone that regulates sleep-wake cycles.
Niacin Synthesis: It is a precursor to niacin (vitamin B3), which is essential for energy metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid and structurally related indole-containing amino acids, based on substituent positions, functional groups, and biological activities reported in the evidence.
Key Comparative Insights:
Substituent Position Effects: Indole substitution at the 3-position (e.g., tryptophan analogs) is common in natural systems and drug design due to favorable interactions with binding pockets .
Functional Group Modifications: Halogenation (e.g., fluoro, bromo, or chloro) at the indole C-5 or C-4 positions enhances metabolic stability and introduces halogen-bonding interactions, critical for optimizing drug candidates .
Biological Activity: 5-Fluoro and 5-chloro indole-3-yl derivatives demonstrate antimycobacterial and antiviral activities, respectively, suggesting that halogenation at the 5-position could be a viable strategy for the target compound . Na-methylation of the amino acid backbone (as seen in SARS-CoV-2 protease inhibitors) reduces bioactivity, emphasizing the importance of free amino groups for potency .
Biological Activity
(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid, commonly referred to as (S)-tryptophan, is a non-proteinogenic amino acid notable for its unique indole structure. This compound plays a significant role in various biological processes, particularly in neurotransmission and neuroprotection. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molar Mass : Approximately 204.23 g/mol
- Structure : The compound features an amino group, a carboxylic acid group, and an indole ring. This configuration allows it to participate in various biochemical pathways.
This compound exhibits several mechanisms of action:
- Serotonin Precursor : It acts as a precursor for serotonin synthesis, influencing mood regulation and cognitive functions.
- Receptor Interactions : The compound interacts with serotonin receptors (5-HT receptors), modulating neurotransmission and potentially alleviating symptoms associated with mood disorders.
- Antioxidant Activity : It demonstrates antioxidant properties, protecting cells from oxidative stress by scavenging free radicals .
Neuroprotective Effects
Research indicates that (S)-tryptophan derivatives exhibit neuroprotective properties against various neurotoxic agents. For instance:
- Oxidative Stress Protection : Studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress induced by H₂O₂ and Aβ-peptide exposure .
- Inhibition of Lipid Peroxidation : The compound has been found to inhibit lipid peroxidation, which is crucial in preventing neurodegenerative diseases .
Therapeutic Applications
- Neurological Disorders : Due to its role in serotonin synthesis and neuroprotection, (S)-tryptophan is being investigated for its potential therapeutic effects in conditions like depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anti-inflammatory Properties : Some studies suggest that the compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory conditions associated with neurodegeneration .
Study 1: Neuroprotective Properties Against Oxidative Stress
A study conducted on SH-SY5Y neuroblastoma cells demonstrated that (S)-tryptophan derivatives significantly reduced cell death caused by oxidative stress. The results indicated that these compounds could maintain cellular viability under conditions of induced oxidative stress by inhibiting reactive oxygen species (ROS) generation .
Study 2: Serotonin Modulation in Animal Models
In animal models, administration of (S)-tryptophan has shown to enhance serotonin levels, leading to improved mood and behavioral outcomes. This effect was particularly noted in models simulating depression-like symptoms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Tryptophan | Essential amino acid | Precursor for serotonin |
| Serotonin | Derived from tryptophan | Neurotransmitter involved in mood |
| Indole-3-acetic acid | Plant hormone | Involved in growth and development |
This compound is unique due to its specific orientation of substituents on the indole ring, enhancing its biological activity compared to other indole derivatives.
Q & A
Q. What are the established synthetic routes for (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or biocatalytic approaches. For SPPS, Fmoc-protected indole derivatives are coupled to a resin-bound amino acid backbone, followed by deprotection and cleavage. Biocatalytic methods, such as ammonia lyase-mediated reactions, can stereoselectively generate the (S)-enantiomer (e.g., as demonstrated for similar thiophene-substituted propanoic acids) . Enantiomeric purity is confirmed via chiral HPLC or circular dichroism (CD) spectroscopy, with optimized mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to resolve chiral centers .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H-NMR and 13C-NMR : Assign protons and carbons, with indole NH peaks typically appearing at δ 10.5–11.0 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ for [M+H]+ ions).
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer : The compound’s zwitterionic nature limits solubility in nonpolar solvents. Acidic/basic conditions (e.g., 0.1 M HCl or NaOH) can protonate/deprotonate functional groups to enhance solubility. Ion-exchange chromatography (e.g., Dowex resin) or recrystallization in polar solvents (e.g., water/ethanol mixtures) are effective. For derivatives, converting to a hydrochloride salt improves aqueous solubility, as seen in related dihydrochloride analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) at the indole 5-position affect biological activity?
- Methodological Answer : Fluorination at the 5-position (as in 5-fluoroindole derivatives) enhances metabolic stability and alters binding affinity to serotonin receptors. Comparative studies involve synthesizing analogs via Pd-catalyzed cross-coupling or electrophilic substitution, followed by enzyme inhibition assays (e.g., tryptophan hydroxylase) or radioligand binding assays. Computational docking (e.g., AutoDock Vina) predicts interactions with active sites .
Q. What experimental strategies resolve contradictions in reported enzymatic interaction data?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, cofactors) or compound purity. Standardize protocols:
Q. How can metabolic pathways of this compound be traced in vivo?
- Methodological Answer : Isotopic labeling (e.g., 13C or 15N at the α-amino group) enables tracking via LC-MS/MS. In rodent models, administer the labeled compound and analyze plasma, cerebrospinal fluid, and tissue homogenates. Compare with known metabolites of 5-hydroxytryptophan (5-HTP), such as serotonin or 5-HIAA, to identify shared or unique pathways .
Q. What role does stereochemistry play in its interaction with amino acid transporters?
- Methodological Answer : The (S)-enantiomer is preferentially transported by LAT1 (L-type amino acid transporter 1), critical for blood-brain barrier penetration. Competitive uptake assays using [3H]-labeled leucine or phenylalanine in transfected MDCK cells quantify transport efficiency. Knockdown via siRNA confirms transporter specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
